molecular formula C13H10ClNO B030270 2-Amino-5-chlorobenzophenone CAS No. 719-59-5

2-Amino-5-chlorobenzophenone

Cat. No. B030270
CAS RN: 719-59-5
M. Wt: 231.68 g/mol
InChI Key: ZUWXHHBROGLWNH-UHFFFAOYSA-N
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Description

2-Amino-5-chlorobenzophenone is a chemical compound that has been studied for various applications, including its potential in pharmaceuticals and material science. It's a derivative of benzophenone with specific functional groups that impart unique properties to the molecule.

Synthesis Analysis

2-Amino-5-chlorobenzophenone and its derivatives can be synthesized using different methods. One approach involves the reaction of 2-(chloroacetamido)-5-chlorobenzophenone with different aniline derivatives, which can be conducted through conventional or microwave methods. The microwave method has been found to yield better results (Singh, Devi, & Prasad, 2015).

Molecular Structure Analysis

The molecular structure of 2-Amino-5-chlorobenzophenone has been analyzed using various spectroscopic methods. Studies include characterization through X-ray diffraction (XRD), FT-IR, FT-Raman, and NMR techniques. These methods have helped in understanding the compound's crystal and molecular structure, confirming the presence of intramolecular hydrogen bonding (Babu et al., 2004).

Chemical Reactions and Properties

2-Amino-5-chlorobenzophenone undergoes various chemical reactions, including interactions with acids and bases, which can lead to the formation of different molecular salts. These reactions are characterized by spectroscopic methods and theoretical calculations (Hanif et al., 2020). The compound also exhibits reactions like isomerization and cyclization under certain conditions (Bernard et al., 1986).

Physical Properties Analysis

The physical properties of 2-Amino-5-chlorobenzophenone, such as melting point and solubility, have been determined through various studies. These properties are crucial for understanding its behavior in different environments and potential applications in materials science (Mohamed et al., 2007).

Chemical Properties Analysis

The chemical properties of 2-Amino-5-chlorobenzophenone, including its reactivity and interaction with other chemicals, have been extensively studied. Its behavior in various chemical environments is analyzed through kinetic studies and reaction mechanisms (Nudelman & Waisbaum, 1997). The compound's potential in forming complexes with metals has also been investigated, highlighting its versatility in chemical applications (Vezzosi et al., 1989).

Scientific Research Applications

  • Nonlinear Optical Properties : 2-Amino-5-chlorobenzophenone has shown potential for second harmonic generation due to intramolecular hydrogen bonding and first-order hyperpolarizability (John et al., 2016). Additionally, organic single crystals of this compound exhibit second harmonic generation and a cut-off wavelength of 440 nm (Babu et al., 2004).

  • Potential as a Receptor Inhibitor : The compound has potential as an inhibitor of CCR2 and CCR9 receptor functions, with a crystal structure that shows intramolecular hydrogen bonding and face-to-face contacts (Valkonen et al., 2008).

  • Synthesis of Medazepam : Quaternization of 2-aziridino-5-chlorobenzophenone with methyl iodide efficiently synthesizes medazepam, a benzodiazepine, in 92% overall yield (Mihalić et al., 1977).

  • Analysis in Pharmaceuticals : 2-Amino-5-chlorobenzophenone can be determined in pharmaceuticals, such as in the quality control of chlordiazepoxide hydrochloride (Szekelhidi et al., 1989).

  • Crystal Growth and Characterization : The Microtube Czochralski method has been used successfully to grow single crystals of 2-amino-5-chlorobenzophenone, showing thermal stability up to 125°C and exhibiting nonlinear optical properties and mechanical stability (Govindaraj et al., 2015).

  • Potential in Muscle Relaxants : Synthesized derivatives of 2-amino-5-chlorobenzophenone show potential as potent skeletal muscle relaxants, with their physicochemical parameters and CNS activity supporting their potential use in pharmacological treatments (Singh et al., 2015).

  • Detection in Illicit Substances : It has been detected in illicit substances, like in yellow etizolam tablets, potentially causing adverse effects or fatal outcomes (Downey et al., 2021).

Safety And Hazards

2-Amino-5-chlorobenzophenone is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

2-Amino-5-chlorobenzophenone is a key compound in the synthesis of benzodiazepines, which are used for the treatment of anxiety disorders and for general anaesthesia . Future research may focus on developing more efficient synthesis methods and exploring its potential applications in the synthesis of other pharmaceutical compounds .

properties

IUPAC Name

(2-amino-5-chlorophenyl)-phenylmethanone
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InChI

InChI=1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWXHHBROGLWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0052463
Record name 2-Amino-5-chlorobenzophenone
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Molecular Weight

231.68 g/mol
Source PubChem
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Product Name

2-Amino-5-chlorobenzophenone

CAS RN

719-59-5
Record name 2-Amino-5-chlorobenzophenone
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Record name 2-Amino-5-chlorbenzophenone
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Record name 2-Amino-5-chlorobenzophenone
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Record name Methanone, (2-amino-5-chlorophenyl)phenyl-
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Record name 2-Amino-5-chlorobenzophenone
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Record name 2-amino-5-chlorobenzophenone
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Record name OXAZEPAM BENZOPHENONE
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Synthesis routes and methods

Procedure details

To a solution of p-chloroaniline (640 mg) in tetrachloroethane (5 ml), a solution of boron trichloride (640 mg) in tetrachloroethane (2.5 ml), benzonitrile (1 ml) and aluminum chloride (734 mg) are added under ice cooling, and the resultant mixture is refluxed for 6 hours. After cooling, the reaction mixture is mixed with 2 N hydrochloric acid (10 ml), heated at 70° to 80° C. for 20 minutes, and shaken with methylene chloride. The methylene chloride layer is evaporated to give a residue, to which 95% ethanol (5 ml) and 2 N sodium hydroxide (10 ml) are added. The mixture is refluxed for 1 hour to hydrolyze benzonitrile and shaken with methylene chloride. The methylene chloride layer is evaporated, and the residue is dissolved in benzene and chromatographed on a column of alumina, which is eluted with benzene. The benzene eluate affords 2-amino-5-chlorobenzophenone (486 mg), which is recrystallized from ether to give crystals melting at 99° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
847
Citations
MG Mohamed, K Rajarajan, G Mani, M Vimalan… - Journal of crystal …, 2007 - Elsevier
… This paper deals with 2-amino-5-chlorobenzophenone (2A-5CB), an organic NLO crystal … The present study includes the growth of 2-amino-5-chlorobenzophenone (C 13 H 10 ClNO) by …
Number of citations: 27 www.sciencedirect.com
RK Singh, S Devi, DN Prasad - Arabian Journal of Chemistry, 2015 - Elsevier
… In conclusion, a series of novel 2-Amino-5-chlorobenzophenone derivatives were prepared … , it is quite apparent that all the 2-amino-5-chlorobenzophenone derivatives (3a–3g) possess …
Number of citations: 17 www.sciencedirect.com
RR Babu, N Vijayan, M Gunasekaran… - Journal of crystal …, 2004 - Elsevier
… Here we report the growth of a promising nonlinear organic crystal of 2-amino-5-chlorobenzophenone (2A-5CB) grown by slow evaporation solution growth technique. The grown …
Number of citations: 35 www.sciencedirect.com
C Whitelist - Journal Impact Factor, 2022 - scihorizon.com
… The FT-IR and FT-Raman spectra of 2-amino-5-chlorobenzophenone have been recorded … hyperpolarizability value suggests that 2-amino-5-chlorobenzophenone has a potential for …
Number of citations: 7 www.scihorizon.com
AK Khan, KM Khan, A Ahmed, M Taha, S Perveen - Microbial …, 2017 - Elsevier
… Structure-activity relationship (SAR): The present study deals with the antibiofilm activity of 2-amino-5-chlorobenzophenone Schiff bases 1–33 (Table 1) against four bacterial strains ie …
Number of citations: 13 www.sciencedirect.com
Y Wu, C Lu, F Gao, Y Li, B Shi, X Cai, F Yang… - Journal of Materials …, 2023 - pubs.rsc.org
… In this study, an organic small molecule, 2-amino-5-chlorobenzophenone (ACB), is employed to passivate the surface defects of (FAPbI 3 ) 0.95 (MAPbBr 3 ) 0.05 perovskite films. The O …
Number of citations: 3 pubs.rsc.org
AD Tappin, JP Loughnane, AJ McCarthy… - … Science: Processes & …, 2014 - pubs.rsc.org
… Our study found that a commonly-prescribed benzodiazepine (diazepam) and its photo-degradation product, a benzophenone (2-amino-5-chlorobenzophenone; ACB), were taken up …
Number of citations: 9 pubs.rsc.org
YD Kurt, B Ülküseven, S Güner, Y Köseoğlu - Transition Metal Chemistry, 2007 - Springer
The S-methyl thiosemicarbazone derivatives of 2-amino-5-chlorobenzophenone and 2-(2-hydroxybenzylidene)amino-5-chlorobenzophenone (L I and L II ) and their copper(II) and …
Number of citations: 12 link.springer.com
JB Hester Jr - The Journal of Organic Chemistry, 1974 - ACS Publications
… This cyclization is analogous to the formation of 19 by the reaction of 2-amino-5-chlorobenzophenone with 2.5 Catalytic hydrogenation of 18 with platinum oxide in acetic acid gave 20 …
Number of citations: 11 pubs.acs.org
R Govindaraj, M Magesh, P Ramasamy - Bulletin of Materials Science, 2015 - Springer
… Organic single crystals of 2-amino-5-chlorobenzophenone (2A5CB) were grown by Microtube Czochralski method using Microtube as a seed. The grown crystals were characterized by …
Number of citations: 1 link.springer.com

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